molecular formula C12H22N2O2 B15060132 tert-Butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

tert-Butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B15060132
M. Wt: 226.32 g/mol
InChI Key: KRLUHUHTEQKZGN-UHFFFAOYSA-N
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Description

tert-Butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate: is a bicyclic compound with a unique structure that includes an azabicyclo heptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(aminomethyl)-3-azabicyclo[41One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

tert-Butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl 1,6-dimethyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
  • tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

Comparison: tert-Butyl 6-(aminomethyl)-3-azabicyclo[410]heptane-3-carboxylate is unique due to its aminomethyl group, which provides additional reactivity and potential for functionalization compared to similar compounds

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-13)6-9(12)7-14/h9H,4-8,13H2,1-3H3

InChI Key

KRLUHUHTEQKZGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2C1)CN

Origin of Product

United States

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